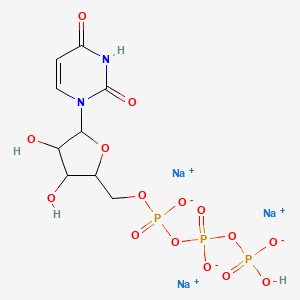

UTP, Trisodium Salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H12N2Na3O15P3 |

|---|---|

Molecular Weight |

550.09 g/mol |

IUPAC Name |

trisodium;[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C9H15N2O15P3.3Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;;/q;3*+1/p-3 |

InChI Key |

MMJGIWFJVDOPJF-UHFFFAOYSA-K |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Metabolic and Biosynthetic Pathways of Uridine Triphosphate Utp

De Novo Pyrimidine (B1678525) Biosynthesis Pathway to UTP

The de novo pathway begins with basic molecules and culminates in the formation of Uridine (B1682114) Monophosphate (UMP), which is subsequently phosphorylated to yield UTP. nih.gov In mammals, the first three and the last two enzymatic steps of this pathway are catalyzed by large multifunctional proteins, enhancing efficiency through substrate channeling. nih.govnih.gov

The synthesis of the pyrimidine ring initiates from simple precursors including bicarbonate, glutamine, and ATP. wikipedia.org The initial steps are tightly controlled to manage the cellular pool of pyrimidine nucleotides. In mammals, the first three enzymatic activities are consolidated into a single multifunctional protein known as CAD, named for its components: C arbamoyl-phosphate synthetase 2, A spartate transcarbamoylase, and D ihydroorotase. nih.govnih.gov

The committed and rate-limiting step of pyrimidine biosynthesis in animals is catalyzed by Carbamoyl (B1232498) Phosphate (B84403) Synthetase II (CPS II). wikipedia.orgdroracle.ai This cytosolic enzyme catalyzes the ATP-dependent synthesis of carbamoyl phosphate from glutamine (which provides the nitrogen) and bicarbonate. wikipedia.org

Reaction: 2 ATP + L-glutamine + HCO₃⁻ + H₂O ⇌ 2 ADP + Phosphate + L-glutamate + Carbamoyl phosphate wikipedia.org

The regulation of CPS II is a critical control point for the entire pathway and occurs via allosteric mechanisms. It is activated by ATP and 5-phosphoribosyl-1-pyrophosphate (PRPP), signaling sufficient energy and precursors for nucleotide synthesis. wikipedia.orgdroracle.ai Conversely, the end-product of the pathway, UTP, acts as a feedback inhibitor, binding to the enzyme to prevent the overproduction of pyrimidines. droracle.aivaia.comnih.gov This feedback inhibition by UTP is a classic example of metabolic control, ensuring the maintenance of a balanced nucleotide pool. vaia.comnih.gov

The second step is catalyzed by Aspartate Transcarbamoylase (ATCase), which is also a domain of the CAD protein in mammals. nih.govwikipedia.org ATCase condenses carbamoyl phosphate with L-aspartate to form N-carbamoyl-L-aspartate. kenyon.edu This reaction serves as the primary regulatory step in bacteria. wikipedia.org

Reaction: Carbamoyl phosphate + L-aspartate → N-carbamoyl-L-aspartate + Phosphate kenyon.edu

ATCase is a classic example of an allosterically regulated enzyme, existing in two main conformational states: a low-activity, low-affinity "tense" (T) state and a high-activity, high-affinity "relaxed" (R) state. wikipedia.orgaklectures.com The binding of substrates shifts the equilibrium toward the active R state. aklectures.com The enzyme is allosterically inhibited by the pyrimidine nucleotide Cytidine (B196190) Triphosphate (CTP), and in some cases synergistically with UTP, which stabilizes the T state. kenyon.eduwikipedia.org Conversely, the purine (B94841) nucleotide ATP acts as an allosteric activator, promoting the R state to balance the pools of purine and pyrimidine nucleotides. wikipedia.orgproteopedia.org

Table 1: Key Regulatory Enzymes in Early Pyrimidine Synthesis

| Enzyme/Domain | Function | Activators | Inhibitors |

| Carbamoyl Phosphate Synthetase II (CPS II) | Catalyzes the formation of carbamoyl phosphate from glutamine, HCO₃⁻, and ATP. wikipedia.org | ATP, PRPP droracle.ai | UTP droracle.ainih.gov |

| Aspartate Transcarbamoylase (ATCase) | Condenses carbamoyl phosphate with aspartate to form N-carbamoyl-L-aspartate. kenyon.edu | ATP wikipedia.org | CTP, UTP kenyon.eduwikipedia.org |

Following the formation of N-carbamoyl-L-aspartate, the pathway proceeds through cyclization and oxidation to form the completed pyrimidine ring structure of orotate (B1227488).

Dihydroorotase Activity : The third enzyme in the pathway, dihydroorotase (also part of the CAD protein), catalyzes the reversible cyclization of N-carbamoyl-L-aspartate to form L-dihydroorotate, a reaction that involves the removal of a water molecule to close the ring. wikipedia.orgmdpi.com

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Activity : Dihydroorotate is then oxidized to orotate by the enzyme dihydroorotate dehydrogenase (DHODH). nih.govacs.org Unlike the other enzymes in the pathway, DHODH is located on the inner membrane of the mitochondria in eukaryotes. nih.govnih.gov This oxidation reaction is a critical, rate-limiting step coupled to the mitochondrial respiratory chain. acs.orgresearchgate.net

Once orotate is formed, it is converted into a nucleotide. The enzyme orotate phosphoribosyltransferase (OPRTase) catalyzes the transfer of a ribose-5-phosphate (B1218738) group from phosphoribosyl pyrophosphate (PRPP) to orotate, forming the first pyrimidine nucleotide, orotidine (B106555) 5'-monophosphate (OMP). wikipedia.orgwikipedia.orgebi.ac.uk In mammals, OPRTase activity is part of a bifunctional enzyme called UMP synthase, which also contains the activity for the subsequent step. wikipedia.orgwikipedia.org

Reaction: Orotate + PRPP → Orotidine 5'-monophosphate (OMP) + Pyrophosphate wikipedia.org

The final stages of the pathway involve the conversion of the initial pyrimidine nucleotide, OMP, into the biologically active triphosphate form.

Decarboxylation to UMP : The bifunctional enzyme UMP synthase catalyzes the decarboxylation of OMP to yield Uridine Monophosphate (UMP). nih.govwikipedia.org UMP is the central pyrimidine nucleotide from which all others in this family are derived. nih.gov

Phosphorylation to UDP and UTP : UMP is sequentially phosphorylated to generate Uridine Diphosphate (B83284) (UDP) and finally Uridine Triphosphate (UTP). The first phosphorylation is catalyzed by UMP kinase (UMK) or other nucleoside monophosphate kinases (NMPs), which transfers a phosphate group from ATP to UMP, forming UDP. ontosight.aiontosight.ailibretexts.org Subsequently, UDP is converted to UTP by the action of nucleoside diphosphate kinase (NDPK), an enzyme with broad specificity that also uses ATP as the phosphate donor. libretexts.orgresearchgate.net

Reaction Cascade: UMP + ATP → UDP + ADP (catalyzed by UMP kinase) ontosight.airesearchgate.net UDP + ATP → UTP + ADP (catalyzed by Nucleoside Diphosphate Kinase) libretexts.orgresearchgate.net

This final product, UTP, is now ready to be utilized in RNA synthesis, glycogen (B147801) metabolism, and as a precursor for the synthesis of other pyrimidine nucleotides like CTP. ontosight.airesearchgate.net

Table 2: Enzymes of the De Novo Pyrimidine Synthesis Pathway

| Step | Enzyme | Substrate(s) | Product(s) | Location (Eukaryotes) |

| 1 | Carbamoyl Phosphate Synthetase II (CAD) nih.gov | Glutamine, 2 ATP, HCO₃⁻ wikipedia.org | Carbamoyl phosphate wikipedia.org | Cytosol wikipedia.org |

| 2 | Aspartate Transcarbamoylase (CAD) nih.gov | Carbamoyl phosphate, Aspartate kenyon.edu | N-Carbamoyl-L-aspartate kenyon.edu | Cytosol wikipedia.org |

| 3 | Dihydroorotase (CAD) nih.gov | N-Carbamoyl-L-aspartate mdpi.com | L-Dihydroorotate mdpi.com | Cytosol wikipedia.org |

| 4 | Dihydroorotate Dehydrogenase (DHODH) nih.gov | L-Dihydroorotate, Quinone nih.gov | Orotate, Reduced Quinone nih.gov | Inner Mitochondrial Membrane nih.gov |

| 5 | Orotate Phosphoribosyltransferase (UMPS) wikipedia.org | Orotate, PRPP wikipedia.org | Orotidine 5'-monophosphate (OMP) wikipedia.org | Cytosol |

| 6 | Orotidylate Decarboxylase (UMPS) wikipedia.org | Orotidine 5'-monophosphate (OMP) nih.gov | Uridine Monophosphate (UMP) nih.gov | Cytosol |

| 7 | UMP Kinase (UMK) ontosight.ai | UMP, ATP ontosight.ai | Uridine Diphosphate (UDP) ontosight.ai | Cytosol |

| 8 | Nucleoside Diphosphate Kinase (NDPK) researchgate.net | UDP, ATP researchgate.net | Uridine Triphosphate (UTP) researchgate.net | Cytosol |

Conversion of Uridine Monophosphate (UMP) to UTP

UMP to Uridine Diphosphate (UDP) via UMP Kinase Activity and Regulation

The journey to UTP begins with Uridine Monophosphate (UMP), a product of both de novo and salvage pathways for pyrimidine nucleotide synthesis. unesp.brtandfonline.com The phosphorylation of UMP to Uridine Diphosphate (UDP) is a critical step catalyzed by the enzyme UMP kinase (UMPK), also known as uridylate kinase. unesp.brahajournals.orgontosight.ai This reaction involves the transfer of a phosphate group from a donor, typically Adenosine (B11128) Triphosphate (ATP), to UMP. unesp.br

Bacterial UMP kinases are distinct from their eukaryotic counterparts. unesp.br They are typically homohexameric proteins and display specificity for UMP as a substrate. tandfonline.com The activity of bacterial UMP kinase is allosterically regulated. It is activated by Guanosine (B1672433) Triphosphate (GTP) and inhibited by UTP, a feedback mechanism that helps maintain a balance between purine and pyrimidine nucleotide pools. unesp.brtandfonline.com In contrast, eukaryotic UMP/CMP kinases are generally monomeric and can phosphorylate both UMP and Cytidine Monophosphate (CMP) with similar efficiency. unesp.br

The regulation of UMP kinase is crucial for cellular homeostasis. For instance, in the bacterium Mycobacterium tuberculosis, UMPK exhibits cooperative kinetics with respect to ATP and is subject to allosteric regulation by GTP (as a positive effector) and UTP (as a negative effector). unesp.br This intricate regulation ensures that the synthesis of pyrimidine nucleotides aligns with the cell's metabolic needs. unesp.br

UDP to UTP via Nucleoside Diphosphate Kinase

Following the formation of UDP, the final step in the synthesis of UTP is the phosphorylation of UDP. This reaction is catalyzed by the enzyme nucleoside diphosphate kinase (NDPK). nih.govontosight.aifiveable.meuh.edu NDPK facilitates the transfer of a phosphate group from a nucleoside triphosphate, most commonly ATP, to UDP, yielding UTP and Adenosine Diphosphate (ADP). wikipedia.orguh.edu This process is reversible and energetically balanced between UTP and ATP. wikipedia.org

Nucleoside diphosphate kinases are generally non-specific regarding the base on the diphosphate, meaning they can phosphorylate various nucleoside diphosphates. tandfonline.comuh.edu This broad specificity allows the cell to efficiently manage the production of all necessary nucleoside triphosphates for processes like RNA and DNA synthesis. tandfonline.com

Salvage Pathways for Uridine Nucleotides

In addition to the de novo synthesis pathway, cells can produce uridine nucleotides through salvage pathways, which recycle pre-existing bases and nucleosides from the degradation of DNA and RNA. nih.govwikipedia.org This recycling mechanism is energy-efficient and vital for tissues that have limited de novo synthesis capabilities. wikipedia.org

The pyrimidine salvage pathway can recover uracil (B121893) and convert it into UMP through a series of enzymatic reactions. youtube.com One key enzyme in this pathway is uridine-cytidine kinase 2 (UCK2), which phosphorylates uridine and cytidine to their corresponding monophosphates. nih.gov Another route involves uridine phosphorylase, which converts uracil to uridine. wikipedia.org This uridine is then phosphorylated to UMP by uridine kinase. wikipedia.org Once UMP is formed, it can be sequentially phosphorylated to UDP and then to UTP, as described in the previous sections. wikipedia.org The activity of the salvage pathway can be crucial; for example, in the heart, this pathway appears to be a major contributor to pyrimidine nucleotide synthesis. ahajournals.org

UTP as a Precursor for Cytidine Triphosphate (CTP) Synthesis

UTP serves as the direct precursor for the synthesis of another essential pyrimidine nucleotide, Cytidine Triphosphate (CTP). wikipedia.org

UTP Conversion to CTP via CTP Synthetase

The conversion of UTP to CTP is the final committed step in pyrimidine nucleotide biosynthesis and is catalyzed by the enzyme CTP synthetase (CTPS). biorxiv.orgwikipedia.org This enzyme is found in all domains of life and is essential for producing the CTP required for DNA and RNA synthesis, as well as for the synthesis of phospholipids. biorxiv.orgelifesciences.orgnih.gov The reaction consumes one molecule of UTP, one molecule of ATP, and a nitrogen source, typically glutamine, to produce CTP, ADP, and glutamate (B1630785). wikipedia.orgnih.gov

The activity of CTP synthetase is tightly regulated. It exists as a homotetrameric enzyme in its active state, a formation that is dependent on the presence of ATP and UTP. wikipedia.orgresearchgate.net The product of the reaction, CTP, acts as an allosteric inhibitor, providing a feedback mechanism to control intracellular CTP levels. wikipedia.orgresearchgate.net GTP, on the other hand, acts as an allosteric activator. wikipedia.org

Enzymatic Mechanisms of CTP Formation from UTP

The enzymatic reaction catalyzed by CTP synthetase is a two-step process that occurs within two distinct domains of the enzyme: a synthetase domain and a glutaminase (B10826351) (GAT) domain. biorxiv.orgelifesciences.org

Phosphorylation of UTP : In the first step, which takes place in the synthetase domain, the 4-oxygen of UTP is phosphorylated by ATP. wikipedia.orgresearchgate.net This creates a highly reactive 4-phospho-UTP intermediate, making the C4 carbon of the uracil ring electrophilic. wikipedia.orgresearchgate.net

Amination of the Intermediate : The second step involves the hydrolysis of glutamine to glutamate and ammonia (B1221849) in the GAT domain. wikipedia.orgresearchgate.net The ammonia produced is then channeled through the interior of the enzyme to the synthetase domain, where it attacks the electrophilic C4 of the 4-phospho-UTP intermediate, replacing the phosphate group and forming CTP. wikipedia.org

The allosteric regulator GTP plays a crucial role in synchronizing the activities of the two domains and facilitating the transfer of ammonia through the internal channel. biorxiv.org

UTP Involvement in Glycogen Synthesis Pathways

UTP plays a critical role as an energy source and an activator of substrates in metabolic reactions, particularly in the synthesis of glycogen. wikipedia.orgfiveable.me The addition of glucose to a growing glycogen chain is energetically unfavorable and requires an activation step. libretexts.org

This activation is achieved through the action of the enzyme UDP-glucose pyrophosphorylase (UGP), also known as UTP—glucose-1-phosphate uridylyltransferase. libretexts.orgvaia.comwikipedia.org UGP catalyzes the reaction between UTP and glucose-1-phosphate to form UDP-glucose and pyrophosphate (PPi). libretexts.orgvaia.com

The formation of UDP-glucose is a key step, as UDP-glucose is the direct precursor for glycogen synthesis. vaia.com The reaction is driven forward by the rapid hydrolysis of the released pyrophosphate by the enzyme inorganic pyrophosphatase, a highly exergonic reaction. libretexts.org The activated glucose unit in UDP-glucose can then be transferred to the non-reducing end of a glycogen chain by the enzyme glycogen synthase. libretexts.org

UTP's role extends to the metabolism of other sugars as well. For instance, it is used to activate galactose by forming UDP-galactose and to activate amino sugars like glucosamine-1-phosphate to UDP-glucosamine. wikipedia.org

Formation of UDP-glucose from UTP

The activation of glucose for entry into numerous metabolic pathways begins with its conversion to Uridine Diphosphate Glucose (UDP-glucose). This reaction is catalyzed by the enzyme UTP—glucose-1-phosphate uridylyltransferase, also known as UDP-glucose pyrophosphorylase (UGPase). wikipedia.orgnih.govnih.gov The enzyme facilitates the reaction between UTP and glucose-1-phosphate to produce UDP-glucose and pyrophosphate (PPi). libretexts.orgreactome.orgvaia.com

This reaction is technically reversible. nih.gov However, in the cellular environment, it is driven in the forward direction by the subsequent and rapid hydrolysis of the released pyrophosphate into two inorganic phosphate molecules by the ubiquitous enzyme inorganic pyrophosphatase. libretexts.org This hydrolysis is a highly exergonic reaction, providing the thermodynamic pull for the synthesis of UDP-glucose and ensuring that the activation of glucose is an essentially irreversible step. libretexts.org UGPase is found in all domains of life and is a key player in glycogenesis and the synthesis of various cellular structures. wikipedia.org

| Enzyme | Substrates | Products | Pathway |

| UTP—glucose-1-phosphate uridylyltransferase (UGPase) | UTP, Glucose-1-phosphate | UDP-glucose, Pyrophosphate | Sugar Activation |

| Inorganic Pyrophosphatase | Pyrophosphate, Water | 2x Inorganic phosphate | Energy Coupling |

UDP-glucose Role in Glycogen Production

UDP-glucose is the immediate precursor for glycogen synthesis in animals. uoanbar.edu.iqjove.com It is considered the "activated" form of glucose, carrying the glucose unit in a high-energy state, which facilitates its transfer. vaia.comyoutube.com The synthesis of glycogen from UDP-glucose is primarily catalyzed by the enzyme glycogen synthase. libretexts.org This enzyme transfers the glucose residue from UDP-glucose to the non-reducing end of a pre-existing glycogen chain, forming an α(1→4) glycosidic bond. libretexts.orgyoutube.com

The process releases Uridine Diphosphate (UDP). uoanbar.edu.iq For the cycle of glycogen synthesis to continue, this UDP must be regenerated back to UTP. This is accomplished by the enzyme nucleoside diphosphate kinase, which catalyzes the transfer of a phosphate group from ATP to UDP, yielding UTP and ADP. uoanbar.edu.iqyoutube.com Therefore, only one high-energy phosphate bond from ATP is ultimately consumed to store one glucose residue in glycogen. uoanbar.edu.iq

| Enzyme | Substrate(s) | Product(s) | Pathway |

| Glycogen Synthase | UDP-glucose, Glycogen (n residues) | Glycogen (n+1 residues), UDP | Glycogen Synthesis |

| Nucleoside Diphosphate Kinase | UDP, ATP | UTP, ADP | Nucleotide Regeneration |

UTP Role in Galactose Metabolism

UTP is essential for the metabolism of galactose via the Leloir pathway, which converts galactose into glucose-1-phosphate. patsnap.commhmedical.com This pathway allows the sugar from dairy products and other sources to be utilized for energy or stored as glycogen. mhmedical.com

UDP-galactose Formation and Interconversion to UDP-glucose

The initial step in the Leloir pathway is the phosphorylation of galactose to galactose-1-phosphate by the enzyme galactokinase. patsnap.commhmedical.com Following this, the formation of UDP-galactose is a critical step. One mechanism for this involves the enzyme UTP:alpha-D-hexose-1-phosphate uridylyltransferase (also called UDP-galactose pyrophosphorylase), which can catalyze the reaction of UTP with galactose-1-phosphate to form UDP-galactose and pyrophosphate. nih.govwikipedia.orgnih.gov

However, the more central reaction in human galactose metabolism involves the enzyme galactose-1-phosphate uridylyltransferase (GALT). nih.govmhmedical.com GALT catalyzes the transfer of a UMP moiety from UDP-glucose to galactose-1-phosphate, resulting in the formation of UDP-galactose and glucose-1-phosphate. nih.govpatsnap.com

The newly formed UDP-galactose can then be directly used in the synthesis of glycoproteins and glycolipids. patsnap.comwikilectures.eu Alternatively, for it to be channeled into mainstream glucose metabolism, it must be converted to UDP-glucose. This interconversion is catalyzed by the enzyme UDP-galactose-4-epimerase (GALE). patsnap.comwikilectures.euletstalkacademy.com This epimerase changes the stereochemistry at the 4th carbon of the galactose moiety, transforming it into glucose. letstalkacademy.com This reaction is reversible, allowing the metabolic needs of the cell to dictate the direction of the conversion, thus balancing the pools of UDP-glucose and UDP-galactose. letstalkacademy.comresearchgate.net

| Enzyme | Substrates | Products | Pathway |

| Galactose-1-phosphate uridylyltransferase (GALT) | Galactose-1-phosphate, UDP-glucose | UDP-galactose, Glucose-1-phosphate | Galactose Metabolism |

| UDP-galactose-4-epimerase (GALE) | UDP-galactose | UDP-glucose | Galactose Metabolism |

UTP in Amino Sugar Activation and Associated Metabolic Processes

UTP is also fundamental to the synthesis of activated amino sugars, which are vital components of glycosaminoglycans, proteoglycans, and glycolipids. wikipedia.orgwikipedia.org

Formation of UDP-glucosamine and UDP-N-acetylglucosamine

The primary pathway for creating these activated amino sugars is the hexosamine biosynthesis pathway. wikipedia.org This pathway typically starts with the glycolytic intermediate fructose-6-phosphate. wikipedia.org Fructose-6-phosphate and the amino acid glutamine react to form glucosamine-6-phosphate. wikipedia.org

Following its synthesis, glucosamine-6-phosphate is isomerized to glucosamine-1-phosphate by phosphoglucosamine mutase. asm.org In the subsequent step, glucosamine-1-phosphate is acetylated to form N-acetylglucosamine-1-phosphate (GlcNAc-1-P). asm.org Finally, UTP reacts with GlcNAc-1-P in a reaction catalyzed by UDP-N-acetylglucosamine pyrophosphorylase (or GlcNAc-1-P uridylyltransferase). mdpi.com This reaction produces UDP-N-acetylglucosamine (UDP-GlcNAc) and pyrophosphate, with the hydrolysis of pyrophosphate again driving the reaction forward. asm.org UDP-GlcNAc is the activated precursor used by glycosyltransferases for the synthesis of a wide array of important complex carbohydrates. wikipedia.org UTP can also be used to activate glucosamine-1-phosphate directly to form UDP-glucosamine. wikipedia.org

| Enzyme | Substrates | Products | Pathway |

| UDP-N-acetylglucosamine pyrophosphorylase | N-acetylglucosamine-1-phosphate, UTP | UDP-N-acetylglucosamine, Pyrophosphate | Hexosamine Biosynthesis |

UTP in UDP-Glucuronate Conjugation Pathways

The uronic acid pathway is another metabolic route where UTP plays a critical role, specifically in the production of UDP-glucuronate. biologynotesonline.com This pathway begins with the same activated sugar nucleotide used for glycogen synthesis, UDP-glucose. biologynotesonline.comresearchgate.net

UDP-glucose undergoes a two-step oxidation reaction catalyzed by the NAD+-dependent enzyme UDP-glucose dehydrogenase. biologynotesonline.comresearchgate.net This enzyme oxidizes the C-6 primary alcohol of the glucose moiety to a carboxylic acid, forming UDP-glucuronate. researchgate.net

UDP-glucuronate is the activated form of glucuronic acid and is a key substrate for phase II detoxification reactions known as glucuronidation. researchgate.netnih.govpharmacy180.com In these reactions, catalyzed by a family of enzymes called UDP-glucuronyltransferases (UGTs), the glucuronyl group is transferred from UDP-glucuronate to various lipophilic substances, including bilirubin (B190676), steroid hormones, and numerous drugs. biologynotesonline.comnih.gov This conjugation process significantly increases their water solubility, facilitating their excretion from the body in bile or urine. nih.govpharmacy180.com

| Enzyme | Substrates | Products | Pathway |

| UDP-glucose dehydrogenase | UDP-glucose, 2 NAD+ | UDP-glucuronate, 2 NADH, 2 H+ | Uronic Acid Pathway |

| UDP-glucuronyltransferases (UGTs) | UDP-glucuronate, Substrate (e.g., bilirubin, drug) | Substrate-glucuronide, UDP | Glucuronidation |

Enzymatic Roles and Reaction Mechanisms Involving Utp

UTP in the Catalytic Cycle of CTP Synthetase

CTP synthetase (CTPS) is the enzyme responsible for the de novo synthesis of Cytidine-5'-triphosphate (CTP), a critical precursor for DNA, RNA, and phospholipid biosynthesis. pnas.org UTP is the direct substrate for this conversion, which is the final and rate-limiting step in the pyrimidine (B1678525) nucleotide biosynthesis pathway. pnas.orgwikipedia.org

The conversion of UTP to CTP is a two-step reaction that occurs within two distinct domains of the CTP synthetase enzyme. researchgate.netmdpi.com The first and defining step of the reaction takes place in the synthase domain and involves the phosphorylation of UTP. wikipedia.org

The reaction is initiated by the ATP-dependent phosphorylation of the 4-oxygen atom of the uracil (B121893) ring of UTP. wikipedia.org This creates a highly reactive 4-phospho-UTP intermediate (also referred to as a 4-phosphoryl UTP or an iminophosphate intermediate). pnas.orgwikipedia.orgresearchgate.net This phosphorylation makes the C4 carbon of the pyrimidine ring electrophilic and thus susceptible to nucleophilic attack by an ammonia (B1221849) molecule. wikipedia.org The ammonia is generated in the enzyme's second domain, the glutamine amidotransferase (GAT) domain, through the hydrolysis of glutamine. mdpi.com The liberated ammonia then travels through an intramolecular tunnel to the synthase domain, where it attacks the activated UTP intermediate, displacing the phosphate (B84403) group and forming CTP. wikipedia.orgmdpi.com The structure of this ATP-dependent UTP phosphorylation intermediate has been observed using cryo-electron microscopy. nih.gov

The activity of CTP synthetase is precisely controlled by the intracellular concentrations of various nucleotides, including its substrate UTP and its product CTP. wikipedia.org This regulation occurs primarily through changes in the enzyme's quaternary structure and allosteric effects. molbiolcell.org

In the absence of its substrates, CTP synthetase typically exists as an inactive dimer or monomer. wikipedia.orgresearchgate.net The binding of the substrates ATP and UTP induces a significant conformational change, promoting the formation of a catalytically active tetramer. wikipedia.orgresearchgate.net This substrate-induced oligomerization is a key aspect of its activation.

Furthermore, CTP synthetase is subject to complex allosteric regulation by other ligands:

GTP (Guanosine-5'-triphosphate): Acts as a crucial allosteric activator. GTP binding, at a site distinct from the substrate-binding sites, induces conformational changes that significantly enhance the glutaminase (B10826351) activity in the GAT domain. mdpi.com This ensures that the production of ammonia is coordinated with the phosphorylation of UTP. mdpi.comnih.gov

CTP (Cytidine-5'-triphosphate): The end product of the reaction, CTP, acts as a feedback inhibitor. molbiolcell.org It can bind to the enzyme, likely competing with UTP at the active site or binding to an alternative inhibitory site, which leads to the inactivation of the enzyme and provides a mechanism to balance nucleotide pools. wikipedia.orgmolbiolcell.org Some studies suggest a noncanonical CTP binding at the ATP site may contribute to this feedback inhibition. nih.gov

These regulatory mechanisms, involving substrate availability (UTP, ATP), allosteric activation (GTP), and product feedback inhibition (CTP), ensure that the synthesis of cytosine nucleotides is finely tuned to the metabolic needs of the cell. researchgate.netmolbiolcell.org

Table 2: Ligand Regulation of CTP Synthetase This table summarizes the roles of key nucleotide ligands in modulating the activity and structure of CTP Synthetase. The interplay between substrates, an allosteric activator, and product inhibition ensures a balanced synthesis of pyrimidine nucleotides.

| Ligand | Role | Effect on Enzyme |

| UTP | Substrate | Promotes formation of the active tetramer. wikipedia.orgresearchgate.net |

| ATP | Substrate | Phosphorylates UTP; promotes formation of the active tetramer. wikipedia.orgresearchgate.net |

| GTP | Allosteric Activator | Enhances glutamine hydrolysis; coordinates domain activities. mdpi.comnih.gov |

| CTP | Product / Feedback Inhibitor | Inhibits enzyme activity; can promote an inactive tetrameric state. wikipedia.orgresearchgate.netmolbiolcell.org |

Regulatory Mechanisms of UMP Kinase by UTP

Uridine (B1682114) monophosphate (UMP) kinase is a crucial enzyme in the pyrimidine biosynthetic pathway, catalyzing the phosphorylation of UMP to UDP. qmul.ac.uk The activity of this enzyme is tightly controlled, with UTP serving as a key allosteric inhibitor. qmul.ac.uktandfonline.com This regulation is vital for maintaining the appropriate balance of pyrimidine nucleotides within the cell. osti.gov

Feedback Inhibition of UMP Kinase by UTP

Interestingly, while UTP is a potent inhibitor, it is a very poor substrate for UMP kinase. portlandpress.com In some bacterial UMP kinases, UTP acts as a competitive inhibitor by binding to the phosphate acceptor site, the same site as the substrate UMP. nih.gov However, in other bacteria, particularly Gram-positive species, UTP binds to a distinct allosteric site, separate from the active site. researchgate.net

Cooperative Binding and Allosteric Parameters

The inhibition of UMP kinase by UTP is often a cooperative process, meaning the binding of one UTP molecule to the enzyme enhances the binding of subsequent UTP molecules. osti.govasm.org This leads to a more sensitive, switch-like response to changes in UTP concentration. osti.govresearchgate.net The degree of cooperativity is quantified by the Hill coefficient (nH). For instance, wild-type UMP kinase from E. coli exhibits a high degree of cooperativity in UTP inhibition. osti.gov

The binding of UTP induces conformational changes in the UMP kinase enzyme. portlandpress.compsu.edu These structural alterations are responsible for the observed inhibition. The sensitivity of UMP kinase to UTP inhibition can be altered by mutations in the enzyme. For example, specific mutations in E. coli UMP kinase have been shown to decrease the enzyme's sensitivity to UTP, highlighting the specific amino acid residues crucial for this regulatory interaction. asm.org

| Enzyme Variant | Effect on UTP Inhibition | Reference |

| Wild-type E. coli UMP Kinase | High sensitivity and cooperativity | osti.gov |

| R62H mutant (E. coli) | Reduced sensitivity to UTP | asm.org |

| D77N mutant (E. coli) | Insensitive to UTP inhibition | psu.edu |

| D93A mutant | Less cooperative inhibition | osti.gov |

UTP Modulation of Aspartate Transcarbamoylase (ATCase) Activity

Aspartate Transcarbamoylase (ATCase) is another key regulatory enzyme in pyrimidine biosynthesis, catalyzing the first committed step of the pathway. pnas.orgkenyon.edu While CTP is the primary allosteric inhibitor of ATCase, UTP plays a significant synergistic role in this inhibition. pnas.orgkenyon.edu

Synergistic Allosteric Inhibition of ATCase with CTP and UTP

UTP on its own has little to no inhibitory effect on ATCase activity. pnas.orgpdbj.org However, in the presence of CTP, UTP becomes a potent synergistic inhibitor, significantly enhancing the inhibitory effect of CTP. pnas.orgresearchgate.net This synergistic action ensures a more stringent control over pyrimidine biosynthesis, leading to a nearly complete shutdown of the pathway when both pyrimidine end-products are abundant. pnas.org The presence of both CTP and UTP can increase the substrate concentration required for half-maximal activity (S0.5) of ATCase for aspartate, thereby reducing its efficiency at low substrate concentrations. pnas.org This mechanism allows the cell to fine-tune the production of pyrimidines, ensuring a balanced pool of nucleotides. pnas.orgkenyon.edu

Mechanistic Insights into UTP-Enhanced CTP Binding

X-ray crystallography studies have provided detailed insights into the mechanism of this synergistic inhibition. It has been revealed that UTP binds to a distinct allosteric site on the regulatory subunit of ATCase, which is separate from but close to the CTP binding site. pdbj.orgacs.orgrcsb.org The binding of UTP in the presence of CTP is stabilized, and it enhances the binding of CTP to the enzyme. pnas.orgpdbj.org

The presence of a metal ion, such as Mg2+, is crucial for this synergistic inhibition. pdbj.orgrcsb.orgacs.org The metal ion is coordinated between the phosphate groups of both CTP and UTP, effectively bridging the two nucleotides and stabilizing the inhibited (T) state of the enzyme. pdbj.orgrcsb.org This structural arrangement explains why UTP binds more tightly in the presence of CTP and how the two nucleotides work together to inhibit ATCase activity more effectively than CTP alone. pdbj.org This cooperative action induces a quaternary structure that enforces active-site cooperativity, further inhibiting the enzyme. researchgate.net

UTP as an Energy Donor or Activator in Various Metabolic Reactions

Similar to ATP, UTP serves as an energy-rich molecule that drives various metabolic reactions. wikipedia.orglibretexts.org The energy stored in its high-energy phosphate bonds is released upon hydrolysis, making energetically unfavorable reactions proceed. libretexts.org However, UTP's role as an energy donor is often more specific than that of ATP. wikipedia.org

UTP is a crucial substrate for the synthesis of UDP-glucose, a central intermediate in carbohydrate metabolism. wikipedia.orgvaia.com The enzyme UDP-glucose pyrophosphorylase catalyzes the reaction between UTP and glucose-1-phosphate to form UDP-glucose and pyrophosphate. vaia.comontosight.ainih.gov The subsequent hydrolysis of pyrophosphate provides the thermodynamic driving force for this reaction. libretexts.org

UDP-glucose is a key precursor for the synthesis of glycogen (B147801), a primary form of glucose storage in animals. vaia.comnih.gov It is also essential for the synthesis of other sugar derivatives and polysaccharides. ontosight.aiwikipedia.org For example, in galactose metabolism, UTP is involved in the conversion of UDP-galactose to UDP-glucose. wikipedia.org Furthermore, UTP is utilized in the activation of other sugars, such as the formation of UDP-glucuronate, which is important for detoxification processes like bilirubin (B190676) conjugation, and the synthesis of UDP-amino sugars like UDP-glucosamine and UDP-N-acetylglucosamine. wikipedia.org

| Metabolic Pathway | Role of UTP | Key Enzyme | Product |

| Glycogen Synthesis | Activates glucose-1-phosphate | UDP-glucose pyrophosphorylase | UDP-glucose |

| Galactose Metabolism | Used in the conversion of UDP-galactose | UDP-glucose | |

| Bilirubin Conjugation | Used to form UDP-glucuronate | Bilirubin diglucuronide | |

| Amino Sugar Synthesis | Activates amino sugars | UDP-glucosamine, UDP-N-acetylglucosamine |

Enzymatic Degradation of UTP in Extracellular Space

The signaling functions of extracellular Uridine Triphosphate (UTP) are tightly controlled and ultimately terminated by its enzymatic breakdown. This process is carried out by a group of cell surface-bound enzymes known as ectonucleotidases, which possess externally oriented active sites that metabolize extracellular nucleotides. bellbrooklabs.comresearchgate.net The degradation of UTP not only curtails its activity at P2Y receptors but also generates other signaling molecules, such as Uridine Diphosphate (B83284) (UDP), and provides nucleosides for cellular salvage pathways. researchgate.netnih.gov This enzymatic cascade is a critical component of purinergic and pyrimidinergic signaling regulation.

The primary enzymes responsible for the dephosphorylation of extracellular UTP belong to two main families: the Ecto-nucleoside triphosphate diphosphohydrolases (E-NTPDases) and the Ecto-nucleotide pyrophosphatase/phosphodiesterases (E-NPPs). nih.govsemanticscholar.org These enzymes systematically hydrolyze the phosphate bonds of UTP, leading to the sequential formation of UDP, Uridine Monophosphate (UMP), and finally, uridine. researchgate.net

Ecto-nucleoside triphosphate diphosphohydrolases (NTPDases)

The NTPDase family, also referred to as apyrases or the CD39 family, plays a central role in the hydrolysis of extracellular nucleoside triphosphates and diphosphates, including UTP and UDP. nih.govnih.govontosight.ai There are several members of this family, each with distinct hydrolytic properties and substrate preferences, leading to differential regulation of nucleotide signaling. nih.gov

NTPDase1 (CD39): This enzyme efficiently hydrolyzes both nucleoside triphosphates and diphosphates. bellbrooklabs.com It dephosphorylates UTP to UDP and subsequently to UMP. nih.gov Because it can hydrolyze both UTP and UDP with similar efficiency, its action effectively terminates signaling through P2Y receptors that are activated by these nucleotides. bellbrooklabs.com

NTPDase2 (CD39L1): In contrast to NTPDase1, NTPDase2 preferentially hydrolyzes nucleoside triphosphates over diphosphates. When acting on UTP, it primarily produces UDP, which can then accumulate in the extracellular space. nih.gov This accumulation of UDP can, in turn, act as an agonist for specific P2Y receptors, such as the P2Y6 receptor, thereby modulating the signaling cascade. nih.govspandidos-publications.com

NTPDase3 and NTPDase8: Research indicates that NTPDase3 and NTPDase8 exhibit a higher affinity for UTP compared to NTPDase1 and NTPDase2. jcgtm.org NTPDase8, in particular, may transiently release UDP during the catabolism of UTP, suggesting a role in fine-tuning the balance of extracellular nucleotide agonists. jcgtm.org

The functional outcome of NTPDase activity is complex, as the enzymes can either terminate UTP signaling by complete degradation or modulate it by generating UDP, an agonist for different P2Y receptors. nih.gov

Ecto-nucleotide Pyrophosphatase/Phosphodiesterases (E-NPPs)

Members of the E-NPP family also contribute to the degradation of extracellular nucleotides. semanticscholar.org For instance, NPP1 can hydrolyze UTP to generate pyrophosphate (PPi). researchgate.net Studies on HeLa cells have indicated that an ecto-nucleotide pyrophosphatase is one of the primary enzymes involved in the extracellular degradation of nucleotides like ATP. semanticscholar.org

The sequential dephosphorylation of UTP is a key mechanism for maintaining homeostasis in extracellular signaling. The process ensures that the physiological effects of UTP are localized and transient, and it contributes to the recycling of nucleosides. researchgate.netnih.gov

Table of Key Enzymes in Extracellular UTP Degradation

| Enzyme Family | Specific Enzyme | Primary Substrates | Key Products from UTP Degradation | Primary Function in UTP Pathway |

| NTPDase | NTPDase1 (CD39) | UTP, UDP, ATP, ADP bellbrooklabs.com | UDP, UMP nih.gov | Terminates UTP/UDP signaling nih.gov |

| NTPDase | NTPDase2 | UTP, ATP (preferential) nih.govphysiology.org | UDP nih.gov | Modulates signaling by generating UDP nih.gov |

| NTPDase | NTPDase3 | UTP, ATP jcgtm.org | UDP, UMP | High-affinity UTP hydrolysis jcgtm.org |

| NTPDase | NTPDase8 | UTP, ATP jcgtm.org | UDP (transiently) jcgtm.org | High-affinity UTP hydrolysis, transient UDP release jcgtm.org |

| E-NPP | NPP1 | UTP, ATP researchgate.net | UMP, Pyrophosphate (PPi) researchgate.net | Generates PPi, contributing to mineralization inhibition researchgate.net |

Extracellular Utp Signaling and Receptor Interactions

UTP as a Key Extracellular Signaling Molecule

Extracellular UTP, along with other nucleotides like adenosine (B11128) triphosphate (ATP), participates in what is known as purinergic signaling, a ubiquitous system of cell-to-cell communication. nih.gov This signaling pathway is integral to numerous physiological and pathological processes, including tissue homeostasis, inflammation, and neurodegeneration. nih.gov

The release of UTP from cells is a regulated process that occurs through several mechanisms. In non-secretory tissues, mechanical stress is a primary stimulus for UTP release. physiology.org For instance, shear forces applied to endothelial cells and mechanical stimulation of astrocytoma cells lead to a significant increase in extracellular UTP concentrations. physiology.org

In inflammatory cells, UTP can be released through specific mechanisms such as vesicular exocytosis and via channels like connexin or pannexin hemichannels. mdpi.com This controlled release allows for precise modulation of autocrine and paracrine signaling during inflammatory responses. mdpi.com For example, thrombin stimulation of washed platelets results in a rapid, tenfold increase in extracellular UTP. physiology.org While UTP itself is not an agonist for human platelets, the released UTP may act on neighboring vascular cells to promote tissue recovery. physiology.org

It's also important to note that cell damage or death can lead to a non-regulated release of nucleotides into the extracellular space. nih.gov

Once released, UTP acts as a signaling molecule in both an autocrine (acting on the same cell that released it) and paracrine (acting on nearby cells) fashion. nih.govfrontiersin.org This communication is fundamental for coordinating cellular activities within a tissue. nih.gov

Autocrine signaling by UTP allows cells to regulate their own functions. physiology.org For example, the constitutive, or basal, release of UTP can provide a baseline level of stimulation to P2Y receptors on the same cell, influencing its resting state and responsiveness to other stimuli. physiology.orgunc.edu This has been observed in human astrocytoma cells where the basal accumulation of inositol (B14025) phosphates, a downstream signaling molecule, was reduced by removing extracellular UTP. physiology.org

Paracrine signaling enables UTP to influence the behavior of adjacent cells. nih.gov During certain pathophysiological conditions in the airways, such as those caused by mechanical stress from inhaled particles or coughing, the release of UTP and ATP can stimulate not only the epithelial cells that released them but also neighboring non-epithelial cells like submucosal fibroblasts and smooth muscle cells. physiology.org This coordinated response is crucial for processes like mucociliary clearance. physiology.org

The release of UTP and its subsequent signaling have been shown to be physiologically relevant in a variety of tissues.

Nervous System: In neural cells, including astrocytoma cells and primary astrocytes, mechanical stimulation triggers UTP release. physiology.org This suggests a role for UTP in responding to mechanical cues in the brain.

Cardiovascular System: UTP is released from activated platelets and vascular endothelial cells. physiology.orgphysiology.org This release is implicated in processes like thrombus formation and the regulation of vascular tone. physiology.orgnih.gov Studies have shown that patients with myocardial infarction have elevated plasma levels of UTP. nih.gov

Respiratory System: In airway epithelial cells, UTP release in response to mechanical stress helps regulate mucociliary clearance, a critical defense mechanism of the lungs. physiology.org

Digestive System: UTP plays a role in the intestines, where it can stimulate chloride secretion. oncotarget.com

Hematopoietic System: Extracellular UTP has been identified as a potent inducer of hematopoietic stem cell migration. ashpublications.org

Purinergic Receptor Families Activated by UTP

The extracellular effects of UTP are mediated by its interaction with specific cell surface receptors, primarily belonging to the P2Y family of G protein-coupled receptors (GPCRs). nih.govguidetopharmacology.org

The P2Y receptor family consists of eight distinct subtypes in mammals (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14). guidetopharmacology.org These receptors are activated by different nucleotides. UTP is a primary agonist for the P2Y2 and P2Y4 receptors and, to a lesser extent, the P2Y6 receptor (which is preferentially activated by UDP). oncotarget.com

The activation of these receptors by UTP initiates intracellular signaling cascades that lead to a variety of cellular responses. For instance, UTP-triggered responses include the release of hormones, depolarization of nerve cells, and chemotaxis of leukocytes. physiology.org Most of these acute responses are a result of the stimulation of phospholipase C, leading to an increase in intracellular calcium and the activation of protein kinase C. physiology.orgpatsnap.com

The following table summarizes the P2Y receptor subtypes that are significantly activated by UTP:

| Receptor Subtype | Primary Endogenous Agonists | Key Functions Related to UTP Activation |

| P2Y2 | UTP, ATP nih.gov | Ion transport, cell proliferation, migration, inflammation, neuroprotection. oncotarget.compatsnap.comnih.gov |

| P2Y4 | UTP (human) nih.gov | Ion transport, cell growth and migration. nih.gov |

| P2Y6 | UDP (UTP has a lesser effect) oncotarget.com | Vasoconstriction, ion secretion, inflammation. nih.gov |

This table provides a simplified overview. The specific effects of receptor activation can vary depending on the cell type and physiological context.

The P2Y2 receptor is unique among the P2Y family in that it is activated with similar potency by both UTP and ATP. plos.orgjneurosci.org This dual activation allows the P2Y2 receptor to respond to a broader range of purinergic signals. The P2Y2 receptor is widely distributed throughout the body and is involved in a multitude of physiological processes. patsnap.com

Activation of the P2Y2 receptor by either UTP or ATP typically leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). patsnap.com IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). patsnap.com These signaling events modulate a variety of cellular functions, including:

Cell Proliferation and Invasion: In some cancer cells, such as prostate cancer and colorectal carcinoma cells, activation of the P2Y2 receptor by UTP or ATP can promote cell proliferation and invasion. oncotarget.complos.org

Inflammation and Immunity: The P2Y2 receptor plays a role in modulating inflammatory responses. patsnap.com

Neuroprotection: Activation of the P2Y2 receptor has been shown to have neuroprotective effects in models of neurodegenerative diseases. patsnap.comjneurosci.org

Cardiac Function: In the heart, P2Y2 receptor activation can influence cardiomyocyte function and has been implicated in cardiac regeneration. nih.govahajournals.org

Research has also revealed that the P2Y2 receptor can cooperate with other receptors, such as the epidermal growth factor receptor (EGFR), to mediate its effects. plos.org For example, in prostate cancer cells, UTP or ATP stimulation leads to the activation of EGFR and the downstream ERK1/2 signaling pathway, which is involved in cell invasion. plos.org

Involvement of G Protein-Coupled Receptors (GPCRs) in UTP Signaling

P2Y receptors, the targets of extracellular UTP, are members of the vast superfamily of G protein-coupled receptors (GPCRs). nih.govresearchgate.net GPCRs are integral membrane proteins characterized by seven transmembrane helices. nih.gov When a ligand like UTP binds to its corresponding P2Y receptor, it induces a conformational change in the receptor. nih.gov This change allows the receptor to act as a guanine (B1146940) nucleotide exchange factor (GEF) for an associated heterotrimeric G protein. nih.govub.edu

The P2Y receptors activated by UTP (P2Y2 and P2Y4) primarily couple to G proteins of the Gq subfamily. nih.govguidetopharmacology.orgresearchgate.net Activation leads to the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer. nih.gov The activated Gαq subunit then stimulates the effector enzyme phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). guidetopharmacology.orgoncotarget.com IP3 diffuses through the cytoplasm to mobilize calcium (Ca2+) from intracellular stores, a key event in many cellular responses. nih.govoncotarget.com

Table 2: G Protein Coupling of UTP-Sensitive P2Y Receptors

| Receptor | Primary G Protein Coupling | Key Downstream Effector | Reference |

|---|---|---|---|

| P2Y2 | Gq | Phospholipase C (PLC) | guidetopharmacology.orgresearchgate.net |

| P2Y4 | Gq | Phospholipase C (PLC) | nih.govguidetopharmacology.org |

| P2Y6 | Gq | Phospholipase C (PLC) | nih.govahajournals.org |

Intracellular Signaling Cascades Modulated by Utp

Calcium Signaling Pathways Activated by UTP

UTP is a potent agonist for the mobilization of intracellular calcium ([Ca²⁺]i), a key second messenger in many cell types. ahajournals.orgucsd.edu This increase in cytosolic calcium is a central event that initiates a wide array of downstream cellular responses. frontiersin.orgarvojournals.org

The binding of UTP to its receptors, primarily P2Y2 and P2Y4 receptors, initiates a process that leads to the release of calcium from intracellular stores, most notably the endoplasmic reticulum (ER). physiology.orgarvojournals.orgahajournals.org This mobilization is a rapid and transient event, often observed as a sharp peak in intracellular calcium concentration upon UTP stimulation. ahajournals.orgucsd.edu Studies in various cell types, including renal microvascular smooth muscle cells and hepatocytes, have demonstrated that the UTP-induced calcium response is largely derived from these internal reserves. ahajournals.orgbiorxiv.org In some cells, this initial release is followed by a more sustained plateau phase, which can be attributed to calcium influx from the extracellular environment. ahajournals.org The process of calcium release from the ER is a critical step that distinguishes UTP signaling from that of other nucleotides like ATP, which may rely more heavily on calcium influx through plasma membrane channels. ahajournals.org

The mobilization of intracellular calcium by UTP is predominantly mediated by the activation of the Phospholipase C (PLC) pathway. physiology.orgphysiology.orgfrontiersin.org Upon UTP binding, G-protein-coupled P2Y receptors activate PLC, which then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid. nih.govfrontiersin.org This enzymatic reaction generates two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). arvojournals.orgfrontiersin.org

IP3, being water-soluble, diffuses through the cytoplasm and binds to specific IP3 receptors (IP3R) located on the membrane of the endoplasmic reticulum. nih.govfrontiersin.org This binding opens the IP3R channels, allowing the rapid efflux of stored Ca²⁺ into the cytosol. arvojournals.org The critical role of this pathway has been confirmed in numerous studies where inhibition of PLC or IP3 receptors significantly diminishes or completely abolishes the UTP-induced calcium response. frontiersin.orgarvojournals.org For instance, in human BON cells, the PLC inhibitor U73122 was shown to abolish UTP-induced Ca²⁺ responses. frontiersin.org This PLC/IP3 signaling axis is a cornerstone of UTP-mediated intracellular communication. physiology.orgphysiology.org

The elevation of intracellular calcium triggers a multitude of downstream events. One of the immediate consequences is the activation of various calcium-dependent enzymes and proteins. This includes the activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and certain isoforms of protein kinase C (PKC). physiology.orgucsd.edu In human lung epithelial cells, the proliferative activity of UTP downstream of PLC depends on CaMKII. physiology.org Furthermore, the released calcium can influence ion channel activity, leading to changes in membrane potential and further modulating cellular function. frontiersin.org For example, in some epithelial cells, UTP-promoted calcium increases lead to the activation of chloride channels, resulting in secretion. physiology.org The pattern and duration of the calcium signal, whether it's a single transient or a series of oscillations, can encode specific information to regulate distinct downstream processes. frontiersin.orgbiorxiv.org

Protein Kinase Activation Cascades

In addition to calcium signaling, UTP activates several protein kinase cascades that are fundamental to its diverse physiological effects. These kinases phosphorylate target proteins, thereby altering their activity and leading to changes in gene expression, cell growth, and other cellular responses. physiology.orgwikipedia.org

As a direct consequence of PLC activation, the generation of diacylglycerol (DAG) alongside IP3 leads to the recruitment and activation of Protein Kinase C (PKC) at the cell membrane. physiology.orgfrontiersin.org Different isoforms of PKC can be activated, including both conventional (calcium-dependent) and novel (calcium-independent) isoforms. ucsd.edurupress.org The activation of PKC is a crucial step in mediating many of UTP's effects. For example, in endometrial epithelial cells, UTP-dependent inhibition of sodium absorption is mediated by the activation of both calcium-dependent and -independent PKC isoforms. rupress.org Similarly, in rat aortic smooth muscle cells, the upregulation of P2Y2 receptor expression induced by inflammatory mediators involves a PKC-dependent pathway. ahajournals.org The spatial and temporal dynamics of PKC activation are complex, with studies showing that UTP can induce PKC activity at different subcellular locations, such as the plasma membrane and the Golgi apparatus, with distinct kinetics. ucsd.edu

UTP is also a known activator of the Mitogen-Activated Protein Kinase (MAPK) pathways. physiology.orgfrontiersin.org MAPKs are a family of serine/threonine protein kinases that regulate a wide range of cellular processes, including proliferation, differentiation, and stress responses. wikipedia.orgscienceopen.com The primary MAPK pathways include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. scienceopen.com

UTP stimulation can lead to the phosphorylation and activation of ERK1/2 in various cell types. d-nb.inforesearchgate.net For instance, in Schwannoma cells, UTP evokes MAPK phosphorylation, which is involved in cell migration. medchemexpress.com In some contexts, this activation is linked to the upstream activation of PLC and PKC. physiology.org However, in other cell types, such as human lung epithelial cells, UTP-induced proliferation occurs independently of the ERK1/2 pathway, suggesting cell-type specific signaling mechanisms. physiology.org The activation of MAPK pathways by UTP contributes to its role in processes like wound repair and inflammation. d-nb.inforesearchgate.net

Table 1: Research Findings on UTP-Modulated Signaling Pathways

| Cell Type | Receptor(s) | Key Signaling Molecules | Downstream Effect | Reference(s) |

|---|---|---|---|---|

| Human Enterochromaffin (BON) Cells | P2Y4, P2Y6 | PLC, IP3, Ca²⁺ | 5-HT release | frontiersin.org |

| Human Lung Epithelial (A549) Cells | P2Y2 | PLC, Ca²⁺/CaMKII, NF-κB | Proliferation | physiology.org |

| Porcine Endometrial Epithelial Cells | P2Y | PLC, PKC (α and δ) | Inhibition of Na⁺ absorption | rupress.org |

| Rat Aortic Smooth Muscle Cells | P2Y2 | PKC, Cyclooxygenase | Increased DNA synthesis, Ca²⁺ release | ahajournals.org |

| COS7 Cells | P2Y | Ca²⁺, DAG, PKC | Transient PKC activation | ucsd.eduportlandpress.com |

| J774 Macrophages | P2Y | PLC, IP3, Ca²⁺, PKC | Potentiation of cAMP accumulation | nih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| 2-aminoethoxydiphenyl borate (B1201080) (2-APB) | |

| Adenosine (B11128) diphosphate (B83284) (ADP) | |

| Adenosine triphosphate (ATP) | |

| Diacylglycerol (DAG) | |

| Inositol 1,4,5-trisphosphate (IP3) | |

| Phosphatidylinositol 4,5-bisphosphate (PIP2) | |

| Uridine (B1682114) diphosphate (UDP) |

Rho Kinase Pathway and its Role in UTP Signaling

The Rho kinase (ROCK) pathway is a critical regulator of the actin cytoskeleton and is involved in processes such as cell contraction, migration, and adhesion. UTP has been shown to activate the Rho pathway in various cell types. In cerebral smooth muscle cells, UTP-induced vasoconstriction and inhibition of delayed rectifier potassium (KDR) channel activity

UTP Modulation of Ion Channel Activity

Epithelial Sodium Channels (ENaC) Modulation

Extracellular UTP, acting through P2Y2 receptors, is a significant modulator of the epithelial sodium channel (ENaC), which is crucial for Na+ and fluid balance in various tissues, including the lungs and kidneys. nih.govmdpi.com Research indicates that UTP generally inhibits ENaC activity. In the aldosterone-sensitive distal nephron, the activation of apical P2Y2 receptors by UTP is a key mechanism for inhibiting the open probability (Po) of ENaC. nih.gov This inhibitory effect is part of a negative feedback loop; for instance, an increase in dietary salt intake enhances the luminal release of nucleotides like UTP, which then act on P2Y2 receptors to decrease ENaC's open probability and thus reduce Na+ reabsorption. nih.gov

The signaling pathway for this inhibition involves the P2Y2 receptor coupling to a Phospholipase C (PLC)/Ca2+/Protein Kinase C (PKC) pathway. nih.gov This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane lipid that is essential for maintaining ENaC in a high open probability state. nih.gov By reducing PIP2 availability, UTP signaling diminishes ENaC activity.

In alveolar epithelial cells, UTP has also been shown to inhibit ENaC, contributing to the regulation of alveolar fluid clearance. The application of amiloride, an ENaC inhibitor, was found to abolish the UTP-induced changes in short-circuit current in alveolar type I-like cells, confirming the involvement of ENaC in the response to UTP.

Table 1: Effect of UTP on Epithelial Sodium Channel (ENaC) Activity

| Cell Type | UTP-Activated Receptor | Signaling Pathway | Effect on ENaC | Research Finding Reference |

|---|---|---|---|---|

| Mouse Connecting Tubules/Cortical Collecting Ducts | P2Y2 | PLC/Ca2+/PKC | Inhibition of Open Probability (Po) | nih.gov |

| Alveolar Type I-like Cells (AEC I) | P2Y2 | PLC/Ca2+ | Inhibition of Activity | |

| Human Bronchial Epithelia | P2Y2 | Ca2+ increase | Inhibition of Na+ absorption |

Voltage-Activated Potassium Currents (Kv currents)

UTP has been demonstrated to modulate the activity of voltage-activated potassium (Kv) channels, which are essential for setting the resting membrane potential and regulating neuronal excitability. oup.comresearchgate.net The effects of UTP are specific to the cell type and the Kv channel subunits expressed.

In trigeminal ganglion (TG) neurons, UTP application inhibits transient A-type K+ currents (IA). researchgate.net This action is mediated by the P2Y2 receptor and involves the ERK pathway. researchgate.net The inhibition of these fast-inactivating Kv currents leads to enhanced neuronal excitability, characterized by a decrease in the threshold for firing action potentials and an increase in the number of spikes. researchgate.net

Conversely, in studies using BON cells as a model for human enterochromaffin cells, UTP was found to inhibit the delayed-rectifier type K+ current (IK) but not the A-type current (IA). nih.govfrontiersin.org This inhibition was mimicked by a Kv7.2/7.3 channel blocker, suggesting that UTP's action is targeted at the M-current, which is generated by Kv7 family channels. nih.gov This modulation of IK currents contributes to membrane depolarization induced by UTP. nih.gov In rat cerebral arteries, UTP has also been shown to inhibit Kv currents through a mechanism involving RhoA/Rho-kinase. oup.com

Table 2: Modulation of Voltage-Activated Potassium (Kv) Currents by UTP

| Cell/Tissue Type | UTP-Activated Receptor | Kv Current Affected | Signaling Pathway Implicated | Outcome | Research Finding Reference |

|---|---|---|---|---|---|

| Trigeminal Ganglion (TG) Neurons | P2Y2 | A-type current (IA) | ERK Pathway | Inhibition of current, enhanced excitability | researchgate.net |

| BON Cells (Enterochromaffin Model) | P2Y4 (predominantly) | K-type current (IK) | PLC | Inhibition of current, membrane depolarization | nih.govfrontiersin.org |

| Rat Cerebral Arteries | Not specified | Kv current | RhoA/Rho-kinase | Inhibition of current | oup.com |

Acid-Sensing Ion Channels (ASICs) Sensitization

UTP plays a significant role in sensitizing acid-sensing ion channels (ASICs), which are key detectors of extracellular protons and are involved in pain signaling. nih.govnih.gov In rat dorsal root ganglia (DRG) neurons, UTP enhances the functional activity of ASICs. nih.gov This is not a direct activation but a sensitization, meaning UTP increases the channel's response to its primary ligand, protons (H+).

Research has shown that UTP dose-dependently increases the amplitude of ASIC currents evoked by acid. nih.gov Furthermore, UTP shifts the proton concentration-response curve upward, leading to a substantial increase (56.6 ± 6.4%) in the maximal current response to protons. nih.gov This potentiation of proton-gated currents reveals a mechanism for hyperalgesia, where the sensation of pain from an acidic stimulus is amplified.

The underlying signaling cascade involves the activation of UTP-sensitive P2Y receptors (likely P2Y2), which couples to an intracellular G protein, phospholipase C (PLC), and protein kinase C (PKC) pathway. nih.gov The sensitization of ASICs by UTP leads to an increase in the amplitude of depolarization and the number of action potentials fired in response to acidic stimuli, ultimately exacerbating nociceptive responses. nih.gov

Table 3: UTP-Mediated Sensitization of Acid-Sensing Ion Channels (ASICs)

| Cell Type | UTP-Activated Receptor | Effect on ASICs | Key Signaling Molecules | Functional Consequence | Research Finding Reference |

|---|---|---|---|---|---|

| Rat Dorsal Root Ganglia (DRG) Neurons | P2Y2-like | Increased current amplitude | G protein, PLC, PKC, PICK1 | Enhanced response to acid, increased neuronal excitability, exacerbated nociceptive responses | nih.gov |

| Upward shift in proton concentration-response curve (56.6% increase in max response) | nih.gov |

Other Second Messenger Systems Influenced by UTP (e.g., cAMP)

While the primary signaling pathway for UTP acting on P2Y2, P2Y4, and P2Y6 receptors involves the activation of phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), its influence on other second messenger systems like cyclic AMP (cAMP) is more complex and often indirect. jneurosci.orgahajournals.org

In several cell systems, the direct activation of P2Y2 receptors by UTP does not lead to an accumulation of cAMP. ahajournals.org In fact, in the kidney collecting duct, P2Y2 receptor activation by UTP can inhibit adenylyl cyclase, thereby decreasing vasopressin-stimulated cAMP formation and subsequent water permeability. nih.gov This suggests an inhibitory coupling to the cAMP pathway in this context.

However, in other scenarios, UTP's effects can indirectly lead to changes in cAMP levels. For example, P2Y receptor activation can stimulate phospholipase A2, leading to the production of prostaglandins, which can then act on their own receptors to stimulate adenylyl cyclase and increase cAMP. This highlights that the effect of UTP on cAMP is highly context-dependent and can be mediated through crosstalk between different signaling cascades rather than direct receptor-to-adenylyl-cyclase coupling.

Role of Utp in Gene Expression and Nucleic Acid Processes

UTP as a Fundamental Building Block for RNA Synthesis (Transcription)

The transcription of genetic information from a DNA template into RNA is a cornerstone of gene expression, and UTP is one of the four essential ribonucleoside triphosphates required for this process, alongside adenosine (B11128) triphosphate (ATP), guanosine (B1672433) triphosphate (GTP), and cytidine (B196190) triphosphate (CTP). baseclick.euhawaii.eduthermofisher.com These molecules are the literal building blocks that RNA polymerase enzymes use to assemble the nascent RNA chain. baseclick.eubaseclick.eu The high-energy phosphate (B84403) bonds within UTP and the other NTPs provide the necessary energy to drive the polymerization reaction forward. thermofisher.com

The synthesis of RNA is catalyzed by DNA-dependent RNA polymerase (RNAP). wikipedia.org This multi-subunit enzyme orchestrates the transcription process through three main stages: initiation, elongation, and termination. synbio-tech.com During the elongation phase, RNAP moves along the DNA template strand, locally unwinding the DNA double helix to expose the template nucleotides. wikipedia.org For each nucleotide on the DNA template, RNAP recruits the complementary ribonucleoside triphosphate from the cellular pool. UTP is specifically incorporated into the growing RNA strand opposite an adenine (B156593) (A) residue in the DNA template. fiveable.mehawaii.edu The enzyme then catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing RNA chain and the alpha-phosphate of the incoming UTP, releasing a pyrophosphate molecule. ucalgary.ca

Research has also uncovered more complex regulatory roles for UTP in transcription. Studies using Escherichia coli RNAP have shown that elevated concentrations of UTP can allosterically regulate transcription from certain promoters, such as the bacteriophage T7 A1 promoter. nih.gov In this system, high levels of UTP were found to suppress the accumulation of terminated transcripts by inhibiting the promoter clearance step, suggesting that UTP can act not only as a substrate but also as a regulatory molecule that modulates the activity of RNA polymerase. nih.gov Furthermore, a subset of proteins known as transcriptional U three proteins (t-UTPs) are involved in the transcription of ribosomal RNA precursors, with some, like hALP, activating RNA Polymerase I transcription. nih.gov

Table 1: Key Components in RNA Polymerase-Mediated Transcription

| Component | Role in Transcription |

| DNA Template | Provides the sequence information to be transcribed into RNA. thermofisher.com |

| RNA Polymerase (RNAP) | The core enzyme that catalyzes the synthesis of RNA from a DNA template. hawaii.eduwikipedia.org It unwinds the DNA, selects the correct NTPs, and forms the phosphodiester bonds. wikipedia.org |

| Ribonucleoside Triphosphates (NTPs) | ATP, GTP, CTP, and UTP serve as the monomeric building blocks for the growing RNA chain and provide the energy for polymerization. thermofisher.comsynbio-tech.com |

| Promoter | A specific DNA sequence that signals the starting point for transcription and is recognized by the sigma factor of the RNA polymerase holoenzyme. hawaii.eduucalgary.ca |

| Terminator | A DNA sequence that signals the end of transcription, causing the RNA polymerase to detach from the DNA template and release the newly synthesized RNA molecule. ucalgary.ca |

Messenger RNA (mRNA) carries genetic information from the DNA in the nucleus to the ribosomes in the cytoplasm, where it serves as a template for protein synthesis. synbio-tech.com The synthesis of mRNA, or transcription, directly involves the incorporation of UTP. As the RNA polymerase traverses a protein-coding gene, it assembles an mRNA molecule that is complementary to the DNA template strand. wikipedia.org UTP is incorporated into the mRNA transcript wherever an adenine appears in the template sequence, forming the codons that will later be read during translation. ucalgary.ca The process begins at the 5' end of the gene and proceeds to the 3' end, with UTP being added to the growing 3' end of the mRNA chain. ucalgary.ca

Beyond mRNA, cells produce several types of non-coding RNA that are crucial for protein synthesis and other cellular functions. wikipedia.org These include transfer RNA (tRNA), which transports amino acids to the ribosome, and ribosomal RNA (rRNA), which is a structural and catalytic component of ribosomes. wikipedia.orgucalgary.ca The genes encoding tRNA and rRNA are also transcribed by RNA polymerase in a process that requires UTP as a fundamental building block. fiveable.mesynbio-tech.com

Studies in Trypanosoma brucei mitochondria have provided specific insights into this process. Metabolic labeling experiments using [α-³²P]UTP showed strong labeling of the 9S and 12S rRNAs. nih.gov This incorporation is due to both transcription and the post-transcriptional addition of 3' poly(U) tails to these rRNA molecules, a process also dependent on UTP. nih.gov Similarly, tRNA synthesis involves the transcription of tRNA genes, where UTP is incorporated into the primary transcript. nih.gov

UTP in RNA Processing and Maturation

In eukaryotes, newly synthesized RNA transcripts (pre-RNA) undergo several processing steps before they become fully functional. These modifications include 5' capping, splicing, and 3' polyadenylation. While UTP's role in these processes is often indirect, it is nonetheless essential as a precursor to other molecules and as a component of the transcripts being modified.

The 5' cap is a modified guanosine nucleotide added to the 5' end of eukaryotic pre-mRNAs. neb.com This structure is vital for protecting the mRNA from degradation, promoting its export from the nucleus, and initiating translation. neb.comnih.gov UTP's role in capping is primarily indirect, arising from its position as the biochemical precursor to Cytidine Triphosphate (CTP). wikipedia.org The enzyme CTP synthetase catalyzes the conversion of UTP to CTP. wikipedia.org

While GTP is the direct substrate for the capping enzyme, the entire process of transcription and co-transcriptional capping occurs in a cellular environment rich in all four NTPs, including UTP and the UTP-derived CTP. chromatographyonline.com For instance, in vitro transcription reactions aimed at producing capped mRNA require a mixture of ATP, GTP, CTP, and UTP, into which a cap analog is added for co-transcriptional capping. chromatographyonline.com Furthermore, research into modifying NTPs to reduce the immunogenicity of synthetic mRNA has involved using alternatives to both CTP and UTP, highlighting their presence and role in the standard transcription/capping mixture. nih.gov

RNA splicing is the process of removing non-coding regions (introns) from pre-mRNA and joining the coding regions (exons) together. ethz.ch This process is carried out by a large ribonucleoprotein complex called the spliceosome. UTP's influence on splicing is indirect but crucial. The 5' cap structure, whose ultimate synthesis relies on the pool of all four ribonucleotides including UTP, is required for efficient pre-mRNA splicing. nih.gov The cap is recognized by the nuclear cap-binding complex (CBC), which plays a key role in orchestrating the assembly of the spliceosome on the pre-mRNA transcript. nih.gov Therefore, as a fundamental component of the RNA transcript that receives the cap, and as a precursor to CTP, UTP is foundational to the processes that lead to proper splicing regulation.

Table 2: Indirect Roles of UTP in RNA Processing

| Process | Indirect Role of UTP | Mechanism |

| mRNA Capping | Serves as the biochemical precursor for CTP. wikipedia.org | CTP synthetase converts UTP to CTP. CTP, along with ATP, GTP, and UTP, is a necessary component in the reaction mixture for the synthesis of mRNA that will be capped. wikipedia.orgchromatographyonline.com |

| RNA Splicing | UTP is incorporated into the pre-mRNA transcript. The cap structure, whose formation requires the transcript, indirectly depends on UTP. | The 5' cap, added to the UTP-containing pre-mRNA, recruits the cap-binding complex, which is essential for the proper assembly and function of the spliceosome. nih.gov |

UTP in Transcriptional and Translational Control Mechanisms

The availability and concentration of UTP within the cell can directly and indirectly influence the machinery of transcription and translation, thereby modulating the expression of genes. This regulation is critical for cellular adaptation and response to various stimuli.

Regulation of Gene Expression

UTP serves as one of the four essential ribonucleoside triphosphates required by RNA polymerase for the synthesis of RNA during transcription. baseclick.eu The intracellular concentration of UTP can act as a signal for pyrimidine (B1678525) availability, thereby regulating the expression of genes involved in pyrimidine biosynthesis. asm.orgnih.gov

In bacteria such as Escherichia coli, the expression of several operons involved in pyrimidine metabolism is directly sensitive to UTP levels. For instance, the pyrBI operon, which encodes aspartate transcarbamylase, a key enzyme in de novo pyrimidine synthesis, is negatively regulated by UTP concentration. asm.orgnih.gov This regulation is achieved through a mechanism of UTP-sensitive reiterative transcription, where high levels of UTP lead to premature transcription termination. asm.orgnih.gov Similarly, the expression of the codBA and upp genes, involved in pyrimidine salvage and utilization, is also negatively regulated by UTP levels through mechanisms involving UTP-sensitive selection of transcriptional start sites and reiterative transcription. nih.govnih.gov

This direct feedback mechanism ensures that the cell maintains an appropriate pool of pyrimidine nucleotides, preventing wasteful overproduction while ensuring an adequate supply for nucleic acid synthesis. The ability of UTP to modulate gene expression in response to metabolic status highlights its role as a key regulatory molecule. asm.org

Impact on Transcription Factor Activity (e.g., c-Fos, c-Jun)

Beyond its direct role as a substrate, extracellular UTP can act as a signaling molecule by activating P2Y receptors on the cell surface. medchemexpress.comsigmaaldrich.com This signaling cascade can influence the activity of key transcription factors, such as c-Fos and c-Jun, which are components of the activator protein-1 (AP-1) complex.

Studies have demonstrated that UTP can induce the expression of the immediate early genes c-fos and c-jun. researchgate.netnih.gov For example, in Schwannoma cells, extracellular UTP treatment leads to a significant increase in both c-Fos and c-Jun mRNA levels. researchgate.net This induction is often mediated through the activation of mitogen-activated protein kinase (MAPK) signaling pathways. researchgate.net

The activation of c-Fos and c-Jun is critical for the transcriptional regulation of various downstream target genes. Research has shown that UTP-induced expression of osteopontin (B1167477) (OPN), an extracellular matrix protein, is dependent on the activation of an AP-1 site in the OPN promoter, where both c-Fos and c-Jun bind. ahajournals.org The involvement of c-Fos in UTP-mediated gene expression is further supported by findings that c-Fos can promote global transcriptional changes by increasing the synthesis of nuclear phosphatidylinositol 4,5-bisphosphate. portlandpress.com

| Process | Key Molecules Involved | Observed Effect | References |

|---|---|---|---|

| Induction of Immediate Early Genes | UTP, P2Y Receptors, c-Fos, c-Jun | Increased mRNA expression of c-fos and c-jun. | researchgate.netnih.gov |

| Activation of AP-1 Complex | c-Fos, c-Jun | Binding of c-Fos and c-Jun to AP-1 sites in target gene promoters. | ahajournals.org |

| Downstream Gene Regulation | Osteopontin (OPN) | UTP-induced OPN expression is mediated by AP-1 activation. | ahajournals.org |

UTP in Ribosome Biogenesis and Nucleolar Function

The nucleolus is the primary site of ribosome biogenesis, a fundamental process for protein synthesis and cell growth. aging-us.comroyalsocietypublishing.org This intricate process involves the transcription of ribosomal RNA (rRNA) by RNA polymerase I and the assembly of ribosomal subunits. UTP plays a vital, albeit indirect, role in these events.

Ribosome biogenesis is highly energy-dependent and requires a constant supply of all four nucleoside triphosphates, including UTP, for the synthesis of the large pre-rRNA transcript. frontiersin.org Furthermore, specific protein complexes are essential for the proper processing and maturation of rRNA. One such complex is the U3 small nucleolar ribonucleoprotein (snoRNP), which is part of a larger assembly called the small subunit (SSU) processome. frontiersin.orgnih.gov The components of this machinery are often referred to as "U three proteins" or Utps. nih.gov

The t-UTP subcomplex, for instance, is crucial for the early stages of pre-rRNA processing. aging-us.com While the "UTP" in this context refers to "U three protein," the underlying synthesis of the U3 snoRNA and other RNA components of the ribosome biogenesis machinery is dependent on the availability of Uridine (B1682114) 5'-triphosphate as a building block. The nucleolar localization of proteins involved in ribosome biogenesis underscores the importance of this subnuclear compartment in coordinating the assembly of ribosomes. frontiersin.org

Potential Roles in Nucleic Acid Repair and Chromatin Dynamics